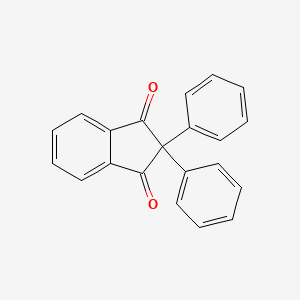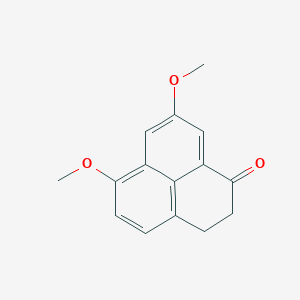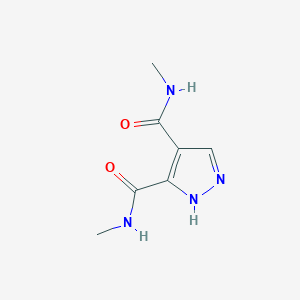
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two carboxamide groups at positions 4 and 5, and methyl groups at the nitrogen atoms N4 and N5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the carboxamide groups. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxamide groups but has similar substitution patterns on the pyrazole ring.
Uniqueness
N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two carboxamide groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
CAS No. |
21272-58-2 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-N,5-N-dimethyl-1H-pyrazole-4,5-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-3-10-11-5(4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) |
InChI Key |
HJDOFMWSFCGTRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(NN=C1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




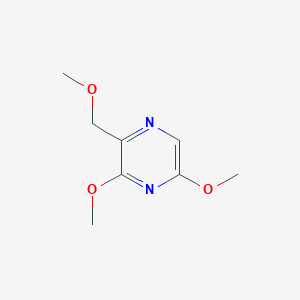

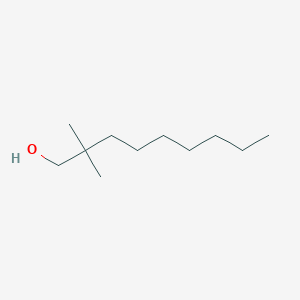


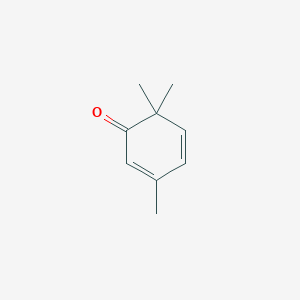
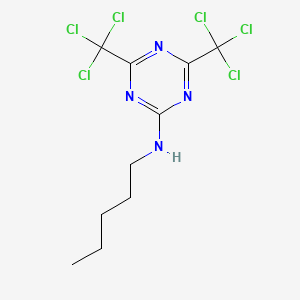
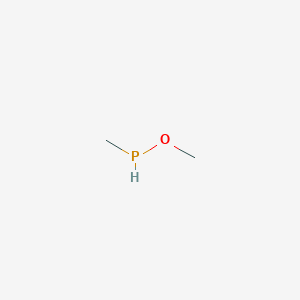
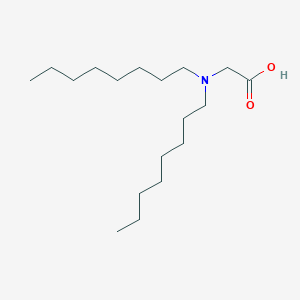
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
